BenchChemオンラインストアへようこそ!

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea

Cheminformatics Medicinal Chemistry Drug Design

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea (CAS 1235199-17-3) is a synthetic small molecule belonging to the pharmacologically significant 1,2,4-oxadiazole class. Its structure is defined by a 3-methyl-1,2,4-oxadiazole core connected via a methylene bridge to a urea moiety, which is further N-substituted with a phenethyl group (molecular formula C13H16N4O2, molecular weight 260.29 g/mol).

Molecular Formula C13H16N4O2
Molecular Weight 260.297
CAS No. 1235199-17-3
Cat. No. B2734260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea
CAS1235199-17-3
Molecular FormulaC13H16N4O2
Molecular Weight260.297
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C13H16N4O2/c1-10-16-12(19-17-10)9-15-13(18)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,14,15,18)
InChIKeyPXBPWZUDYDRCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea (CAS 1235199-17-3): Compound Profile and Research Sourcing Guide


1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea (CAS 1235199-17-3) is a synthetic small molecule belonging to the pharmacologically significant 1,2,4-oxadiazole class . Its structure is defined by a 3-methyl-1,2,4-oxadiazole core connected via a methylene bridge to a urea moiety, which is further N-substituted with a phenethyl group (molecular formula C13H16N4O2, molecular weight 260.29 g/mol) . This structural architecture places it within a chemical space explored for S1P1 receptor agonism, a mechanism relevant to autoimmune and inflammatory disease modulation, as described in foundational patent literature for closely related analogs [1]. The compound is primarily available through specialized chemical suppliers .

Why 1,2,4-Oxadiazole Ureas Are Not Interchangeable: The Criticality of Precise Substituent Positioning for Target Engagement


The biological activity of 1,2,4-oxadiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the urea linker [1]. For compounds targeting the S1P1 receptor, a key differentiation strategy in the patent literature explicitly relies on variations within the urea moiety (e.g., phenethyl vs. benzhydryl vs. cyclohexyl) and the oxadiazole C3/C5 positions to modulate receptor agonism potency, selectivity over S1P3, and oral bioavailability [1]. A generic substitution, such as replacing the phenethyl group with a fluorophenyl or benzhydryl group, would result in a different compound from a different chemical series with a fundamentally altered pharmacological profile, including potentially different potency, selectivity, or pharmacokinetic properties. Empirical data for a next-generation analog from the same chemical space showed that subtle side-chain modifications can be the difference between potent antibacterial activity and inactivity against multidrug-resistant Gram-positive pathogens, underscoring that even minor structural adjustments cannot be assumed to preserve function [2].

Quantitative Differentiation Evidence for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea vs. Analogs


Molecular Topology and Descriptor-Based Differentiation from Close Oxadiazole-Urea Analogs

The target compound (CAS 1235199-17-3) possesses a distinct molecular topology compared to its closest available analogs. It features a direct methylene bridge between the oxadiazole C5 position and the urea nitrogen, and a phenethyl group on the opposite urea nitrogen . This contrasts with analog CAS 1448129-89-2, which inserts a phenyl ring as an additional spacer between the oxadiazole-methyl and the urea, resulting in a larger, more lipophilic scaffold (C19H20N4O2, MW 336.4) that is expected to have significantly different binding conformations and physicochemical properties . A second analog, CAS 1234923-13-7, replaces the flexible phenethyl group with a bulky, rigid benzhydryl group (C18H18N4O2, MW 322.4), which alters the molecule's shape, flexibility, and potential for hydrophobic interactions . These topological differences are fundamental discriminators for target binding and downstream biological function.

Cheminformatics Medicinal Chemistry Drug Design

Class-Wide S1P1 Agonism Potency Trend Supporting Core Scaffold Selection

The target compound's core structure is described within a patent claiming substituted oxadiazole compounds as S1P1 agonists for the treatment of autoimmune and vascular diseases [1]. While a direct EC50 value for CAS 1235199-17-3 is not publicly disclosed, a highly optimized, later-generation clinical candidate (S1P1 Agonist III, CAS 1324003-64-6) with a related but distinct urea-linked biphenyl architecture achieves an S1P1 EC50 of 18 nM with no activity on S1P3 . This class-level evidence indicates that the 1,2,4-oxadiazole-urea chemotype is a privileged scaffold capable of achieving high potency and selectivity. The specific phenethyl substitution on the target compound represents an initial, less optimized probe within this chemical series.

S1P1 Agonist Immunology Autoimmune Disease

Broad-Spectrum Bioactivity Potential Inferred from In Silico Target Profiling

A computational bioactivity map for the target compound suggests potential activity across multiple biological targets, with a predicted high-confidence interaction space (bioactivity value <= 0.1 μM) for unspecified proteins [1]. This contrasts with many simple urea or oxadiazole building blocks that lack such a multi-target prediction profile, suggesting a richer pharmacology. However, this is an in silico prediction and lacks direct experimental validation for this specific compound. The broad prediction profile differentiates it from compounds with high, singular selectivity by design, positioning it as a tool for phenotypic screening or polypharmacology studies.

Molecular Bioactivity Target Profiling Chemogenomics

Recommended Application Scenarios for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea Based on Evidenced Differentiation


Hit-to-Lead Optimization Programs Targeting S1P1-Mediated Autoimmune Disorders

Given its structural membership in a patented class of S1P1 agonists [1], this compound is best deployed as a starting point for medicinal chemistry optimization. Its compact, ligand-efficient scaffold (MW 260.29) offers multiple vectors for introducing potency- and selectivity-enhancing modifications, as demonstrated by the evolutionary path to more potent analogs like S1P1 Agonist III . Researchers should prioritize structure-activity relationship (SAR) studies focusing on modifications to the phenethyl group and oxadiazole C3 position to improve S1P1 potency and reduce S1P3 activity.

Phenotypic Screening for Multi-Target Bioactives in Inflammation and Immunology

The in silico bioactivity profile of this compound suggests a non-singular target interaction landscape [1]. This makes it a suitable candidate for cell-based phenotypic assays where a multi-target mechanism of action is desirable, such as in complex inflammatory or immunomodulatory screens. Its selection over a highly specific but narrow-acting chemical probe is justified when the research goal is to identify compounds with a broader, systems-level pharmacological effect.

Chemical Probe Development for Oxadiazole-Urea Pharmacophore Mapping

The unique topological arrangement of the oxadiazole, methylene linker, and phenethylurea moieties provides a distinct 3D pharmacophore [1]. This compound can serve as a standardized probe in competition binding assays or crystallography studies to map the binding site topology of S1P1 or other urea-binding proteins, generating foundational data to guide the design of future generations with improved affinity and selectivity. Its specific substitution pattern differentiates it from flatter or bulkier analogs like CAS 1234923-13-7 .

Quote Request

Request a Quote for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.